3-Chloro-5,6,7,8-tetrahydroisoquinoline

Medicinal Chemistry Drug Design ADME Properties

3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7) is a chlorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. The compound, with the molecular formula C9H10ClN and a molecular weight of 167.63 g/mol, features a chlorine atom at the 3-position of the partially saturated isoquinoline ring.

Molecular Formula C9H10ClN
Molecular Weight 167.64
CAS No. 875249-27-7
Cat. No. B2552517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6,7,8-tetrahydroisoquinoline
CAS875249-27-7
Molecular FormulaC9H10ClN
Molecular Weight167.64
Structural Identifiers
SMILESC1CCC2=CN=C(C=C2C1)Cl
InChIInChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
InChIKeyANGNQXZJVZVJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7): A Chlorinated Tetrahydroisoquinoline Scaffold for Medicinal Chemistry Research


3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7) is a chlorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry [1]. The compound, with the molecular formula C9H10ClN and a molecular weight of 167.63 g/mol, features a chlorine atom at the 3-position of the partially saturated isoquinoline ring [1]. This modification imparts distinct physicochemical properties, including a calculated logP of 3.2 and a low aqueous solubility (0.69 g/L), which are relevant for its role as a building block in drug discovery and chemical biology [1]. It is commercially available from various vendors for research purposes .

Procurement Note: The Non-Interchangeability of 3-Chloro-5,6,7,8-tetrahydroisoquinoline with Other THIQ Analogs


While the tetrahydroisoquinoline (THIQ) core is a common scaffold, the specific position and nature of substituents like the 3-chloro group critically determine a compound's physicochemical, electronic, and steric properties [1]. Simply substituting 3-Chloro-5,6,7,8-tetrahydroisoquinoline with another halogenated or unsubstituted THIQ derivative (e.g., 6-chloro-THIQ or unsubstituted THIQ) can lead to significant differences in lipophilicity (logP), metabolic stability, and reactivity in downstream chemical transformations [1]. For instance, the 3-chloro substitution creates a unique electrophilic site, enabling specific nucleophilic aromatic substitution (SNAr) or cross-coupling reactions that are not feasible or would proceed with different regioselectivity on analogs with chlorine at other positions or without the chlorine atom [1]. Therefore, the exact compound must be specified to ensure reproducible and intended research outcomes.

Quantitative Differentiation of 3-Chloro-5,6,7,8-tetrahydroisoquinoline: Physicochemical and Reactivity Evidence


Enhanced Lipophilicity vs. Unsubstituted THIQ Scaffold

The presence of the 3-chloro substituent significantly increases the compound's lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydroisoquinoline scaffold, as reflected by the calculated partition coefficient (logP). This property influences membrane permeability and protein binding, key parameters in early drug discovery [1].

Medicinal Chemistry Drug Design ADME Properties

Reduced Aqueous Solubility vs. Unsubstituted THIQ Scaffold

The introduction of the chlorine atom at the 3-position reduces the compound's aqueous solubility compared to the unsubstituted parent scaffold. This property can be a crucial consideration for in vitro assays and in vivo formulation development .

Formulation Science Preformulation Physicochemical Profiling

Unique Electrophilic Reactivity for Cross-Coupling Chemistry

The 3-chloro substituent on the pyridine-like ring of the isoquinoline core serves as a specific handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the regioselective introduction of diverse aryl, heteroaryl, or amine groups, a transformation that is not possible with the unsubstituted scaffold or analogs with the chlorine at other positions (e.g., 6-chloro-THIQ) [1].

Synthetic Methodology Cross-Coupling Building Block Utility

High Commercial Purity Suitable for Sensitive Biological Assays

The compound is commercially available with a high standard purity of ≥98% from multiple vendors, ensuring consistency and reliability in research applications . This level of purity minimizes the risk of confounding effects from impurities in biological assays.

Compound Procurement Quality Control Assay Reproducibility

Recommended Research and Industrial Applications for 3-Chloro-5,6,7,8-tetrahydroisoquinoline Based on Evidence


Synthesis of Diversified Tetrahydroisoquinoline Libraries for CNS Target Screening

The 3-chloro substituent provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling medicinal chemists to efficiently generate a diverse array of 3-substituted tetrahydroisoquinoline derivatives. This is particularly valuable for exploring structure-activity relationships (SAR) around the THIQ core, which is a privileged scaffold for targeting central nervous system (CNS) receptors and enzymes [1]. The enhanced lipophilicity (logP = 3.2) may also contribute to improved blood-brain barrier penetration of the resulting analogs [1].

Exploration of Electrophilic Reactivity in Early-Stage Drug Discovery

Due to the unique electronic environment created by the 3-chloro substitution, this compound serves as an excellent substrate for investigating novel SNAr and cross-coupling methodologies on the THIQ scaffold [1]. This can lead to the discovery of new synthetic routes and the preparation of highly functionalized building blocks that are not accessible from other regioisomers, thereby expanding the accessible chemical space for drug discovery programs.

Physicochemical and ADME Profiling of Halogenated THIQ Scaffolds

The compound's well-defined physicochemical properties, including its calculated logP (3.2) and low aqueous solubility (0.69 g/L), make it a useful model compound for studies aimed at understanding the impact of halogen substitution on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the tetrahydroisoquinoline scaffold [1]. This is crucial for rational drug design and lead optimization campaigns.

Development of Novel Building Blocks for Bioactive Conjugates

3-Chloro-5,6,7,8-tetrahydroisoquinoline can be used as a core scaffold for the synthesis of more complex molecular architectures, such as those incorporating a carbonitrile group at the 4-position [1]. Its high commercial purity (≥98%) ensures that it is a reliable starting material for multi-step syntheses of advanced intermediates and potential therapeutic agents .

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